3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-7-3-5-9(6-4-7)10-11-8(2)12-13-10/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXAYNXHKQMMHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzonitrile with hydroxylamine hydrochloride to form 4-methylbenzamidoxime. This intermediate is then cyclized using acetic anhydride to yield 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications .
Scientific Research Applications
Anticancer Activity
The anticancer properties of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole and its derivatives have been extensively studied. Several investigations have demonstrated that compounds containing the oxadiazole moiety exhibit significant cytotoxic effects against various cancer cell lines.
Key Findings:
- Cytotoxicity : Research indicates that derivatives of 1,2,4-oxadiazoles can induce apoptosis in cancer cells. For instance, studies have shown that 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole has an IC50 value of approximately 15.7 µM against HeLa cells and 12.4 µM against Caco-2 cells .
Table 1: Anticancer Activity of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole | HeLa | 15.7 |
| 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole | Caco-2 | 12.4 |
| 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole | MCF-7 | 20.1 |
Antimicrobial Properties
In addition to their anticancer potential, oxadiazoles have demonstrated antimicrobial activities. The compound has been evaluated for its efficacy against different microbial strains, showing promising results.
Key Findings :
- Bacterial Inhibition : Studies indicate that derivatives of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole exhibit antibacterial activity against several strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and function .
Antimycobacterial Applications
Recent research has highlighted the potential of oxadiazoles as antimycobacterial agents. Given the rising threat of multi-drug-resistant Mycobacterium tuberculosis strains, new therapeutic strategies are essential.
Research Insights :
A systematic review indicated that certain oxadiazole derivatives could enhance the efficacy of existing tuberculosis treatments when used in combination with ethionamide. This synergistic effect points toward a promising avenue for developing new antimycobacterial therapies .
Mechanism of Action
The mechanism of action of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interact with cellular receptors, leading to various physiological effects. The exact pathways depend on the specific application and the target organism or system .
Comparison with Similar Compounds
Structural and Functional Analogues
Substituted Phenyl Derivatives
3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole Substituents: 4-nitrophenyl (electron-withdrawing). Properties: Higher molecular weight (205.17 g/mol) and polarity compared to the 4-methylphenyl derivative. The nitro group enhances reactivity, making it useful in energetic materials or intermediates for further functionalization . Biological Activity: Not explicitly reported, but nitro groups are often associated with antimicrobial and anticancer properties.
3-Methyl-5-(2-methylphenyl)-1,2,4-oxadiazole (CAS 1119448-03-1) and 3-Methyl-5-(3-methylphenyl)-1,2,4-oxadiazole Substituents: Ortho- and meta-methylphenyl groups. Key Differences: Positional isomerism affects steric hindrance and electronic effects.
Heterocyclic Hybrids
3-Methyl-5-(1H-1,2,4-triazole-3-yl)-1,2,4-oxadiazole Substituents: Triazole moiety. Properties: Increased hydrogen-bonding capacity due to triazole’s nitrogen-rich structure. Synthesis: Yield of 69% via cyclization; characterized by ¹H NMR (δ 2.63 ppm for CH₃, δ 8.63 ppm for CH) . Applications: Potential intermediate for pharmaceuticals targeting fungal/nematodal infections.
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d)
- Substituents : Chlorothiophene (electron-deficient) and trifluoromethylphenyl.
- Biological Activity : Apoptosis inducer in breast and colorectal cancer cells (IC₅₀ < 1 µM). Acts via TIP47 protein inhibition .
- SAR : Five-membered heteroaromatic rings at the 5-position enhance activity compared to phenyl derivatives.
Bioactive Derivatives
Prodolol (3-Methyl-5-[2-(3-tret-butylamino-2-hydroxypropoxy)phenoxymethyl]-1,2,4-oxadiazole) Substituents: Bulky tret-butylamino-hydroxypropoxy group. Activity: Potent β-adrenergic blocker with α-blocking properties, outperforming propranolol in preclinical studies . Key Feature: The extended side chain enables dual receptor modulation, highlighting the impact of substituent flexibility on pharmacological profiles.
Thermal and Electronic Stability
- The 1,2,4-oxadiazole isomerism (vs. 1,2,5 or 1,3,4) ensures better thermal stability due to conjugation effects. Substituents like nitro groups reduce stability, while methyl groups enhance it .
- Electron-donating groups (e.g., methyl) increase aromaticity, whereas electron-withdrawing groups (e.g., nitro) may destabilize the ring but improve reactivity .
Biological Activity
3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory activities, supported by various studies and data.
Chemical Structure and Synthesis
The chemical structure of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole is characterized by the oxadiazole ring, which is known for its pharmacological potential. The synthesis of this compound typically involves cyclization reactions that yield high purity and yield rates.
Biological Activities
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 1,2,4-oxadiazole derivatives, including 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole. Research indicates that compounds in this class exhibit significant cytotoxicity against various cancer cell lines. For instance:
- In vitro Studies : The compound has shown inhibitory effects on human tumor cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others with IC50 values ranging from low micromolar to sub-micromolar concentrations .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.0 |
| CaCo-2 | 6.5 |
| MDA-MB-435 (melanoma) | 3.2 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest.
2. Antimicrobial Activity
The antimicrobial properties of 3-Methyl-5-(4-methylphenyl)-1,2,4-oxadiazole have been evaluated against various bacterial strains. The minimum inhibitory concentration (MIC) method has been used to assess its efficacy:
- Bacterial Strains Tested :
- Gram-positive : Staphylococcus aureus
- Gram-negative : Escherichia coli
Results indicated that the compound exhibited significant antibacterial activity with MIC values comparable to standard antibiotics like gentamicin .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 100 |
3. Anti-inflammatory Activity
Research also highlights the anti-inflammatory properties of oxadiazole derivatives. These compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. In a study evaluating various oxadiazoles, including our compound of interest, it was found to reduce inflammation markers significantly in animal models .
Case Studies
Several case studies have illustrated the therapeutic potential of oxadiazole derivatives:
- Study on Anticancer Properties : A recent investigation into a series of oxadiazoles showed that modifications at the phenyl ring significantly enhanced their anticancer activity against multiple cell lines . The study concluded that structural optimization could lead to more potent derivatives.
- Antimicrobial Efficacy : Another study focused on synthesizing new oxadiazole derivatives demonstrated their effectiveness against resistant bacterial strains, suggesting a potential avenue for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key structural features and physicochemical properties of 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole?
- The compound contains a 1,2,4-oxadiazole core substituted with a methyl group at position 3 and a 4-methylphenyl group at position 4. Its molecular formula is C15H12N2O (MW: 236.27 g/mol), with a CAS registry number 16151-03-4 . Key physicochemical properties include solubility in organic solvents (e.g., DMSO, chloroform) and stability under standard laboratory conditions. Structural confirmation relies on NMR, IR spectroscopy, and mass spectrometry to identify functional groups and validate purity .
Q. What are common synthetic routes for 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole?
- Synthesis typically involves cyclization reactions starting from amidoxime precursors. For example:
- Reaction of 4-methylbenzamidoxime with acetyl chloride in the presence of phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .
- Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to achieve >95% purity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- 1H/13C NMR : To confirm substituent positions and aromatic proton environments (e.g., 4-methylphenyl protons at δ 7.2–7.4 ppm) .
- IR Spectroscopy : Detection of oxadiazole ring vibrations (~1,250–1,350 cm⁻¹ for C=N stretching) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+ at m/z 237.10) .
Advanced Research Questions
Q. How can computational methods elucidate the electronic properties of 3-methyl-5-(4-methylphenyl)-1,2,4-oxadiazole?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. The oxadiazole ring’s electron-deficient nature enhances electrophilic substitution at the 5-position .
- Multiwfn Software : Analyze electrostatic potential (ESP) maps to identify nucleophilic/electrophilic regions, critical for predicting binding interactions with biological targets .
Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?
- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the phenyl ring to enhance membrane penetration. Comparative studies show 3-(4-chlorophenyl) analogs exhibit 2-fold higher antibacterial activity against S. aureus (MIC: 8 µg/mL) .
- In Silico Docking : Use AutoDock Vina to model interactions with bacterial enzyme targets (e.g., dihydrofolate reductase). Hydrogen bonding between the oxadiazole oxygen and active-site residues (e.g., Arg98) is critical .
Q. How do reaction conditions influence regioselectivity in derivatization reactions?
- Nucleophilic Substitution : At the oxadiazole 5-position, reactions with amines (e.g., piperazine) require ultrasound-assisted conditions (40 kHz, 50°C) to achieve >80% yield, reducing side-product formation .
- Electrophilic Aromatic Substitution : Nitration at the 4-methylphenyl group occurs preferentially at the para position under HNO3/H2SO4 at 0–5°C, confirmed by HPLC monitoring .
Q. What analytical approaches resolve contradictions in reported biological data?
- Meta-Analysis of IC50 Variability : Discrepancies in anticancer activity (e.g., IC50: 12–45 µM across studies) may arise from assay conditions. Standardize protocols using MTT assays with 48-hour incubation and 10% FBS-supplemented media .
- HPLC-Purity Correlation : Bioactivity outliers often correlate with impurities >5%. Implement HPLC-DAD/ELSD (C18 column, acetonitrile/water gradient) to ensure ≥98% purity for reliable data .
Methodological Guidance
Designing a stability study under varying pH conditions:
- Prepare solutions in buffers (pH 1–13) and monitor degradation via UV-Vis spectroscopy (λmax: 270 nm) at 25°C/40°C. The compound is stable at pH 5–9 but hydrolyzes rapidly under strongly acidic/basic conditions (t1/2: <2 hours at pH 1) .
Comparative analysis of oxadiazole derivatives for drug discovery:
- Bioisosteric Replacement : Replace the 4-methylphenyl group with pyridinyl or thiophenyl moieties to modulate lipophilicity (logP) and bioavailability. Derivatives with 5-pyridinyl show improved CNS penetration (logBB: 0.8 vs. 0.2 for the parent compound) .
Troubleshooting low yields in large-scale synthesis:
- Scale-Up Adjustments : Replace POCl3 with microwave-assisted synthesis (100°C, 300 W) to reduce reaction time from 12 hours to 2 hours, achieving 85% yield at 100 g scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
